

Application of 4-Aminoindolin-2-one in Anti-inflammatory Drug Discovery

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Compound of Interest

Compound Name: 4-Aminoindolin-2-one

Cat. No.: B1281046

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Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The 4-amino substituted indolin-2-one core has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents. Derivatives of **4-Aminoindolin-2-one** have demonstrated potent inhibitory effects on key inflammatory mediators and signaling pathways, highlighting their therapeutic potential.

This document provides detailed application notes and protocols for researchers engaged in the discovery and development of anti-inflammatory drugs based on the **4-Aminoindolin-2-one** scaffold.

Mechanism of Action

Derivatives of **4-Aminoindolin-2-one** exert their anti-inflammatory effects through the modulation of critical signaling pathways and the inhibition of pro-inflammatory mediator production. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways

are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

By inhibiting these pathways, **4-Aminoindolin-2-one** derivatives can effectively reduce the production of key inflammatory mediators like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF- α), and Nitric Oxide (NO).

Data Presentation

The following tables summarize the in vitro anti-inflammatory activity of various **4-Aminoindolin-2-one** derivatives, providing key quantitative data for comparison.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Compound Derivative	Concentration (μ M)	IL-6 Inhibition (%)	TNF- α Inhibition (%)
Derivative A	5	65 \pm 4.2	58 \pm 3.5
Derivative B	5	72 \pm 5.1	66 \pm 4.8
Derivative C	10	85 \pm 6.3	79 \pm 5.9
Indomethacin (Control)	10	55 \pm 3.9	48 \pm 3.1

Table 2: Inhibition of Nitric Oxide (NO) Production and COX-2 Enzyme Activity

Compound Derivative	IC50 for NO Inhibition (µM)	IC50 for COX-2 Inhibition (µM)
Derivative D	12.5	8.2
Derivative E	9.8	6.5
Derivative F	15.2	10.1
L-NAME (NO Control)	25.0	-
Celecoxib (COX-2 Control)	-	0.03

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of **4-Aminoindolin-2-one** derivatives.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

- Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight[1].

2. Compound Treatment and LPS Stimulation:

- The following day, remove the culture medium.
- Pre-treat the cells with various concentrations of the **4-Aminoindolin-2-one** derivative (or vehicle control) for 1-2 hours.

- Subsequently, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for 18-24 hours[1].

3. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Assay (Griess Test):

- Collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- Incubate for 10-15 minutes at room temperature.
- Measure the absorbance at 540-550 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve[2][3].

- Cytokine (IL-6, TNF- α) Measurement (ELISA):

- Collect the cell culture supernatant.
- Quantify the levels of IL-6 and TNF- α using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[4][5][6]. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.

Protocol 2: In Vivo Anti-inflammatory Activity - Carageenan-Induced Paw Edema in Rodents

1. Animal Model:

- Use male Wistar rats or Swiss albino mice.
- Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

- Administer the **4-Aminoindolin-2-one** derivative or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.
- A standard anti-inflammatory drug like indomethacin should be used as a positive control.

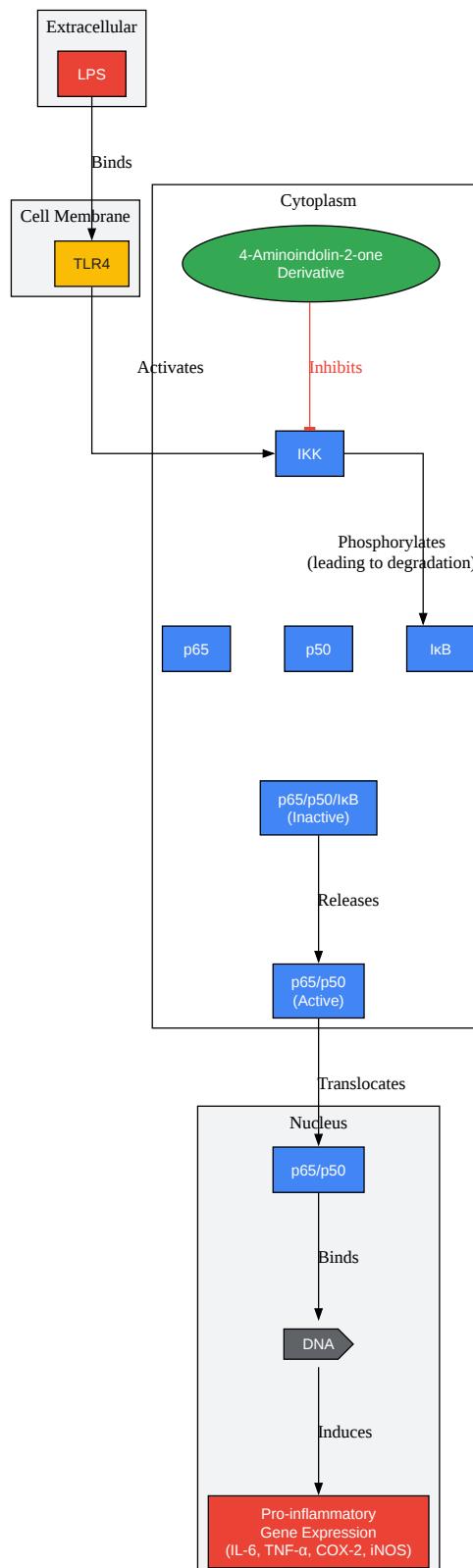
3. Induction of Inflammation:

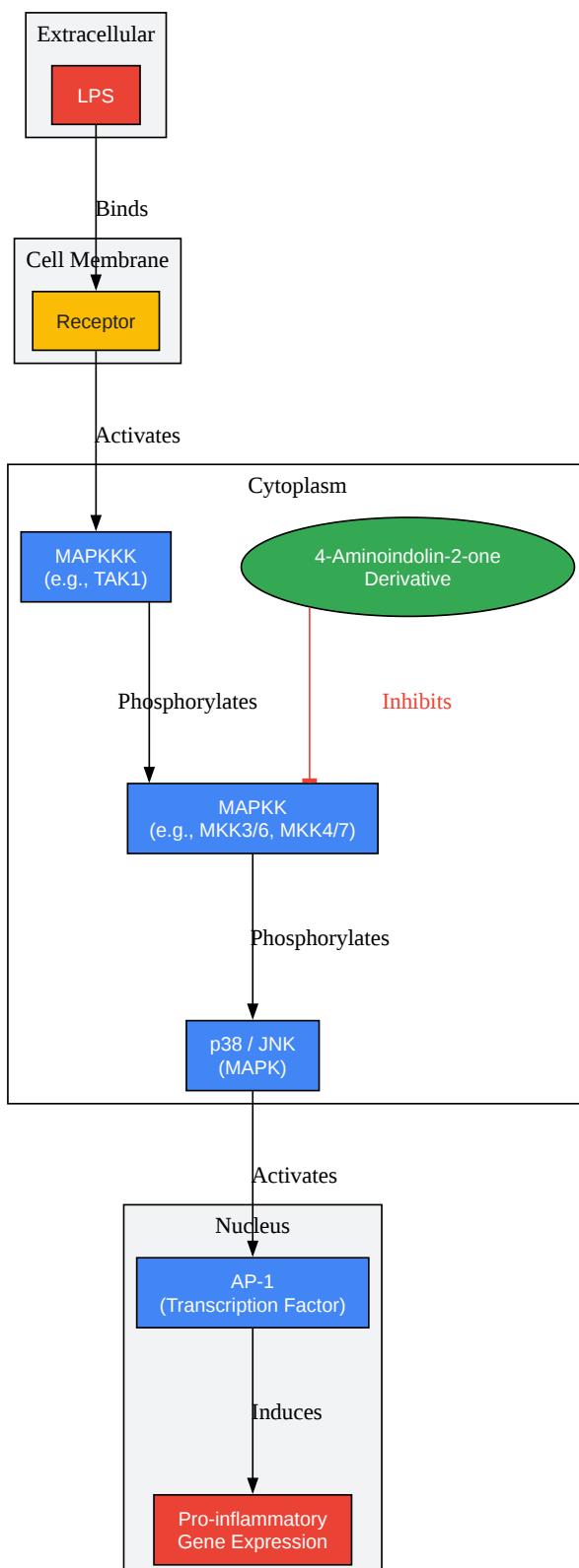
- One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal to induce localized edema[7][8][9][10].

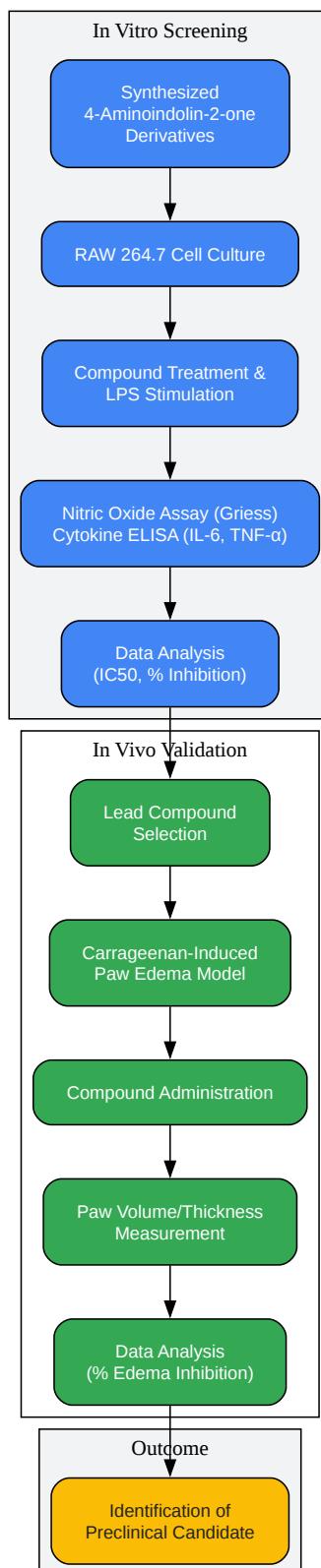
4. Measurement of Paw Edema:

- Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[7][11].
- The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Mandatory Visualizations Signaling Pathways





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